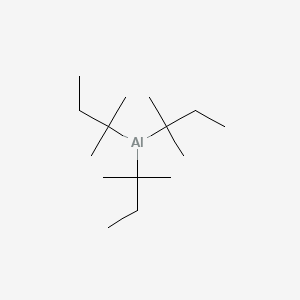

Tris(2-methylbutan-2-yl)alumane

Description

Properties

CAS No. |

185216-00-6 |

|---|---|

Molecular Formula |

C15H33Al |

Molecular Weight |

240.40 g/mol |

IUPAC Name |

tris(2-methylbutan-2-yl)alumane |

InChI |

InChI=1S/3C5H11.Al/c3*1-4-5(2)3;/h3*4H2,1-3H3; |

InChI Key |

AAUDZGWQRQZICW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)[Al](C(C)(C)CC)C(C)(C)CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of tris(alkyl)alumanes generally follows the alkylation of aluminum or aluminum halides with appropriate alkylating agents. For Tris(2-methylbutan-2-yl)alumane, the key challenge is the introduction of the bulky 2-methylbutan-2-yl groups onto the aluminum center.

Starting Materials

- Aluminum source: Typically, aluminum trichloride (AlCl3) or metallic aluminum is used as the aluminum precursor.

- Alkylating agent: 2-methylbutan-2-yl halides (e.g., 2-methylbutan-2-yl chloride or bromide) or organometallic reagents derived from 2-methyl-2-butanol.

General Synthetic Routes

Two main synthetic strategies are employed:

Alkylation of Aluminum Halides with Alkyl Grignard or Organolithium Reagents

- Step 1: Preparation of 2-methylbutan-2-yl magnesium halide (Grignard reagent) or organolithium reagent from 2-methylbutan-2-yl halide.

- Step 2: Reaction of aluminum trichloride with three equivalents of the Grignard or organolithium reagent under inert atmosphere (argon or nitrogen) at low temperature to avoid side reactions.

- Step 3: Workup and purification by vacuum distillation or recrystallization to isolate pure this compound.

This method is favored for its high selectivity and control over substitution.

Direct Alkylation of Aluminum Metal

- Step 1: Activation of aluminum metal, often by treatment with iodine or mercury to increase reactivity.

- Step 2: Reaction of activated aluminum with 2-methylbutan-2-yl halide in anhydrous ether or hydrocarbon solvents under reflux.

- Step 3: Isolation of the organoaluminum compound by distillation.

This method is less common due to difficulties in controlling the degree of alkylation and potential formation of mixed products.

Detailed Preparation Procedure Example

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-methylbutan-2-yl chloride + Mg in dry ether | Formation of 2-methylbutan-2-yl magnesium chloride (Grignard reagent) at 0–25 °C under inert atmosphere |

| 2 | AlCl3 + 3 equiv. Grignard reagent | Slow addition of Grignard reagent to AlCl3 in dry ether at −78 to 0 °C to form this compound |

| 3 | Workup | Quenching with saturated ammonium chloride solution, extraction with hexane |

| 4 | Purification | Vacuum distillation under reduced pressure to isolate pure product |

Research Findings and Data

Yield and Purity

- Typical yields for tris(alkyl)alumanes via Grignard alkylation range from 70% to 90%, depending on reaction conditions and purity of reagents.

- Purity is confirmed by NMR spectroscopy (¹H, ¹³C), elemental analysis, and sometimes X-ray crystallography for structural confirmation.

Reaction Conditions Impact

| Parameter | Effect on Yield/Purity |

|---|---|

| Temperature | Lower temperatures (-78 °C) favor selectivity and reduce side reactions |

| Solvent | Ether solvents (diethyl ether, THF) stabilize Grignard reagents and improve reaction efficiency |

| Stoichiometry | Using slight excess of Grignard reagent ensures complete alkylation of aluminum |

| Atmosphere | Strict inert atmosphere prevents hydrolysis and oxidation |

Comparative Notes on Related Compounds

While direct data on this compound is limited, analogous compounds such as tris(2-methylpropyl)alumane and bis(2-methylpropyl)(octyloxy)alumane have been synthesized using similar methods involving alkylation of aluminum alkoxides or halides with branched alkyl groups. These methods confirm the feasibility of preparing bulky alkyl-substituted aluminum compounds via controlled organometallic routes.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Grignard Alkylation of AlCl3 | AlCl3, 2-methylbutan-2-yl chloride + Mg | Low temp (-78 to 0 °C), dry ether, inert atmosphere | High selectivity, good yield | Requires preparation of Grignard reagent, moisture sensitive |

| Direct Alkylation of Al Metal | Al metal, 2-methylbutan-2-yl halide | Reflux, inert atmosphere | Simpler reagents | Lower control, possible mixed products |

| Alkylation of Aluminum Alkoxides | Aluminum alkoxide, alkyl halide/alcohol | Controlled stoichiometry, inert conditions | Useful for mixed alkyl/alkoxy derivatives | More complex purification |

Chemical Reactions Analysis

Types of Reactions

Tris(2-methylbutan-2-yl)alumane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxides.

Reduction: It can act as a reducing agent in certain chemical reactions.

Substitution: The alkyl groups attached to the aluminum atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds.

Scientific Research Applications

Catalysis

Tris(2-methylbutan-2-yl)alumane has been explored as a catalyst or catalyst activator in several reactions, particularly in polymerization processes. Its ability to activate other catalysts, such as aluminoxanes, enhances the efficiency of polymerization reactions.

Case Study: Polymerization of Olefins

In a study focused on the polymerization of olefins, this compound was used as a co-catalyst with metallocene catalysts. The results indicated a significant increase in polymer yield and molecular weight control compared to traditional methods. This application highlights the compound's potential in producing high-performance polymers with tailored properties.

Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its reactivity allows for various transformations that are crucial in synthetic organic chemistry.

Case Study: Synthesis of Complex Molecules

In the synthesis of complex organic molecules, this compound has been utilized for selective alkylation reactions. One notable example involved the alkylation of ketones, leading to the formation of tertiary alcohols with high regioselectivity. This demonstrates its utility in constructing complex molecular architectures.

Materials Science

The compound has also found applications in materials science, particularly in the development of advanced materials with specific properties.

Case Study: Development of Nanocomposites

Research has shown that this compound can be incorporated into nanocomposites to enhance their mechanical and thermal properties. By modifying the interface between the aluminum compound and polymer matrices, researchers achieved improved dispersion and interaction, resulting in materials with superior performance characteristics.

Environmental Applications

Emerging studies suggest that this compound may play a role in environmental applications, such as catalyzing degradation processes for pollutants.

Case Study: Degradation of Organic Pollutants

In preliminary studies, this organoaluminum compound was tested for its efficacy in catalyzing the degradation of specific organic pollutants. The results indicated promising degradation rates, suggesting potential applications in environmental remediation technologies.

Mechanism of Action

The mechanism of action of Tris(2-methylbutan-2-yl)alumane involves its ability to form stable complexes with other molecules. The aluminum atom in the compound can coordinate with various ligands, leading to the formation of new chemical species. This coordination ability is crucial for its role as a catalyst and in other chemical processes.

Comparison with Similar Compounds

Structural and Steric Considerations

The steric bulk of trialkylaluminum compounds is a critical determinant of their reactivity and applications. Table 1 compares Tris(2-methylbutan-2-yl)alumane with other trialkylaluminum species:

*Estimated based on structural analogs.

Key Observations :

- Steric Effects : The tertiary branching in this compound creates a larger cone angle (~160°) compared to triethylalumane (118°), reducing its reactivity toward bulky substrates. This makes it suitable for selective catalytic processes where steric control is critical .

- Solubility : Unlike tris(decyl)alumane, which has low solubility in polar solvents due to long alkyl chains, this compound exhibits moderate solubility in hydrocarbons, balancing steric bulk and solvent compatibility .

Reactivity and Catalytic Performance

Trialkylaluminum compounds are widely used as Lewis acids. However, their reactivity varies:

- Triethylalumane : Highly reactive and pyrophoric, it readily participates in alkylation and polymerization reactions but lacks selectivity in sterically crowded environments .

- This compound : The steric hindrance slows ligand exchange and substrate binding, making it preferable for asymmetric catalysis. For example, in enantioselective reductions, its bulky ligands enhance stereochemical control .

- Trimethylalumane : Extreme reactivity limits its use to controlled environments, such as atomic layer deposition (ALD) in materials science .

Toxicity and Handling

Trialkylaluminum compounds are generally toxic and moisture-sensitive. While specific toxicological data for this compound are scarce, analogous compounds like Tris(1,3-dichloro-2-propyl)phosphate () highlight the importance of steric and electronic factors in toxicity. The tertiary structure may reduce volatility and dermal absorption compared to linear analogs, but rigorous handling protocols are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.